molecular formula C15H20O3 B3174044 Ethyl 2,3,4,5,6-pentamethylbenzoylformate CAS No. 951888-76-9

Ethyl 2,3,4,5,6-pentamethylbenzoylformate

Cat. No.: B3174044
CAS No.: 951888-76-9
M. Wt: 248.32 g/mol
InChI Key: SCIVTBWGVQKNSH-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5,6-pentamethylbenzoylformate is an organic compound with the molecular formula C15H20O3. It is a derivative of benzoylformate, characterized by the presence of five methyl groups attached to the benzene ring. This compound is primarily used in research and experimental applications .

Scientific Research Applications

Ethyl 2,3,4,5,6-pentamethylbenzoylformate is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,5,6-pentamethylbenzoylformate typically involves the esterification of 2,3,4,5,6-pentamethylbenzoyl chloride with ethyl formate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5,6-pentamethylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,5,6-pentamethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include enzymatic reactions where the compound either enhances or inhibits the activity of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoylformate: Lacks the methyl groups, making it less sterically hindered.

    Methyl 2,3,4,5,6-pentamethylbenzoylformate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,3,4,5,6-Pentamethylbenzoyl chloride: Precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of five methyl groups on the benzene ring, which significantly affects its chemical reactivity and physical properties. This makes it a valuable compound in research for studying steric effects and electronic properties in organic reactions .

Properties

IUPAC Name

ethyl 2-oxo-2-(2,3,4,5,6-pentamethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-7-18-15(17)14(16)13-11(5)9(3)8(2)10(4)12(13)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIVTBWGVQKNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=C(C(=C1C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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